[5-(Morpholin-4-yl)thiophen-2-yl]methanol
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Overview
Description
The compound 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE has a molecular formula of C9H11NO2S, an average mass of 197.254 Da, and a monoisotopic mass of 197.051056 Da .
Synthesis Analysis
A green approach to corrosion inhibition of mild steel in hydrochloric acid by 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea was investigated . This compound was synthesized by one-step multicomponent reactions, which are regarded as environmentally friendly due to their high reaction yield and lower reaction time .Molecular Structure Analysis
The molecular structure of 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE consists of a morpholine ring attached to a thiophene ring via a methylene bridge .Chemical Reactions Analysis
The compound 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea was found to be an effective corrosion inhibitor for mild steel in a 0.5 M hydrochloric acid solution . The inhibition efficiency increases with an increase in the concentration of the inhibitor .Physical and Chemical Properties Analysis
The compound 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE has a molecular formula of C9H11NO2S, an average mass of 197.254 Da, and a monoisotopic mass of 197.051056 Da .Scientific Research Applications
Chemosensors for Metal Ions
- [5-(Morpholin-4-yl)thiophen-2-yl]methanol derivatives have been used in the synthesis of chemosensors for selective recognition of toxic Pd2+ ions, demonstrating fluorescence turn-off performances in methanol with low detection limits (Shally et al., 2020).
Electrochemical and Aggregation Properties
- These compounds, such as [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, have been synthesized and examined for their electrochemical properties and aggregation behavior in different solvents, showing non-aggregated complexes in studied solvents (Z. Bıyıklıoğlu, 2015).
Enzyme Inhibitory Activity
- Certain derivatives, like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone, have shown inhibitory activities against enzymes such as glutathione S-transferase, with molecular docking studies indicating significant interactions at the enzyme active sites (A. Cetin et al., 2021).
Synthesis of Differentially Protected Morpholines
- These compounds are used in the stereoselective synthesis of differentially protected morpholines, highlighting the versatility of this compound in synthetic chemistry (F. Marlin, 2017).
Synthesis and Characterization in Pharmaceutical Research
- They play a role in the synthesis and characterization of pharmaceutical compounds, demonstrating their utility in drug development and analysis (E. Wielgus et al., 2015).
Antioxidative and Anti-inflammatory Properties
- A new morpholine alkaloid isolated from red seaweed, involving a morpholin-4-yl structure, exhibited significant antioxidative and anti-inflammatory activities, indicating potential therapeutic applications (Fasina Makkar & K. Chakraborty, 2018).
Mechanism of Action
Properties
IUPAC Name |
(5-morpholin-4-ylthiophen-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,11H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHCBVQYTBJJPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(S2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588121 |
Source
|
Record name | [5-(Morpholin-4-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-90-7 |
Source
|
Record name | [5-(Morpholin-4-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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